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Abstract

The entry of the Ebola virus (EBOV) into host cells is a multi-step process culminating in the
fusion of the viral and endosomal membranes, a critical event mediated by the interaction
between the viral glycoprotein (GP) and the host's Niemann-Pick C1 (NPCL1) protein. This
technical guide provides an in-depth examination of the molecular intricacies of the EBOV-GP-
NPCL1 interaction, offering a comprehensive resource for researchers actively engaged in
filovirus research and the development of antiviral therapeutics. The guide details the essential
priming of EBOV-GP by host cathepsins, the structural basis of the subsequent binding to
NPC1's domain C, and the functional consequences of this interaction for viral entry.
Furthermore, it outlines key experimental protocols to study this interaction and presents
guantitative data in a structured format to facilitate comparative analysis.

Introduction

Ebola virus disease (EVD) is a severe, often fatal, illness in humans. The causative agent,
EBOV, is an enveloped, single-stranded RNA virus whose entry into host cells is orchestrated
by its sole surface glycoprotein, GP.[1] The entry process is complex, involving attachment to
the cell surface, internalization via macropinocytosis into endosomes, and proteolytic
processing of GP by host endosomal proteases.[2][3] This cleavage is a prerequisite for the
subsequent binding of GP to its intracellular receptor, the Niemann-Pick C1 (NPC1) protein,
which is essential for viral membrane fusion and the release of the viral genome into the
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cytoplasm.[4][5][6] Understanding the precise mechanisms governing the EBOV-GP-NPC1
interaction is paramount for the rational design of effective antiviral strategies.

The EBOV Entry Pathway: A Stepwise Process

The entry of EBOV is a highly regulated cascade of events, as depicted in the signaling
pathway below. The virus initially attaches to various factors on the cell surface before being
internalized into the endosomal network.[3] Within the late endosome, a low pH environment
and the action of cysteine proteases, primarily cathepsins B and L (CatB/L), cleave the heavily
glycosylated glycan cap and mucin-like domain from the GP1 subunit.[7][8][9] This proteolytic
priming exposes the receptor-binding site (RBS) on GP, generating a cleaved form of the
glycoprotein (GPcl) that is competent to bind NPC1.[6][10] The interaction between GPcl and
NPC1, specifically with its luminal domain C, is a critical step that is thought to trigger further
conformational changes in GP, leading to the fusion of the viral and endosomal membranes.[6]
[11][12]
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Figure 1: EBOV Entry Signaling Pathway.
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Molecular Determinants of the EBOV-GP-NPC1

Interaction
The Role of Cathepsin Cleavage

The proteolytic processing of EBOV-GP by endosomal cathepsins is an indispensable step for
viral entry.[9] This cleavage removes the heavily glycosylated mucin-like domain and a glycan
cap, unmasking the receptor-binding site (RBS) on the GP1 subunit.[8][13] The resulting
cleaved glycoprotein, GPcl, is primed for interaction with NPCL1.[6] Studies have shown that
viruses with uncleaved GP are unable to bind NPC1 and are non-infectious.[14] The cleavage
process generates a 19 kDa form of GP1 that is fusogenic.[9]

Structural Basis of the GPcl-NPC1 Interaction

Cryo-electron microscopy and X-ray crystallography have provided high-resolution structures of
the EBOV GPcl in complex with the luminal domain C of NPC1 (NPC1-C).[6][11][15] These
studies reveal that NPC1-C engages a hydrophobic pocket on the head of GPcl through two
protruding loops.[10][16] The interaction is characterized by a combination of electrostatic and
hydrophobic forces.[2][17]

Key residues in both GPcl and NPC1-C are critical for this interaction. Mutagenesis studies
have identified specific amino acids in the RBS of GPcl and on the interacting loops of NPC1-C
that, when altered, can significantly reduce or abrogate binding and subsequent viral entry.[17]
[18] For instance, a single amino acid change at position 503 in NPC1 can dramatically affect
its binding to EBOV GP and influence host range.[18]

Data Presentation
Binding Affinities of EBOV-GPcl to NPC1 Domain C

The interaction between EBOV-GPcl and NPC1-C has been quantified using various
biophysical techniques, primarily surface plasmon resonance (SPR) and enzyme-linked
immunosorbent assays (ELISAs). The binding affinity is typically in the nanomolar range,
indicating a high-avidity interaction.
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Interacting Binding Affinity

. Method Reference
Proteins (EC50/KD)
EBOV GPcl and
ELISA ~0.5 nM (EC50) [2]
Human NPC1-C
SUDV GPcl and
SPR 110 nM (KD) [15]
Human NPC1-C
EBOV GPcl and
SPR 530 nM (KD) [15]

Human NPC1-C

Impact of Mutations on EBOV-GP-NPC1 Interaction and
Viral Infectivity

Site-directed mutagenesis has been instrumental in elucidating the critical residues for the GP-
NPCL1 interaction. The following table summarizes the effects of key mutations on NPC1
binding and viral infectivity.

. . Effect on Effect on Viral
Protein Mutation o o Reference
NPC1 Binding Infectivity

Significantly >3 log10
EBOV GP L122A ) [2][17]
Reduced reduction
Significantly >3 logl0
EBOV GP T83M + 1113M . [2]
Reduced reduction
>1,000-fold Reduced
Human NPC1 F503Y , _ , [18]
reduction infection
] o Restored
Viper NPC1 Y503F Restored binding ) [18]
infection

Experimental Protocols
EBOV GPcl-NPC1 Binding ELISA
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This protocol describes a solid-phase enzyme-linked immunosorbent assay to quantify the
binding of soluble NPC1 domain C to cleaved EBOV GP.[18][19]
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Figure 2: EBOV GPcl-NPC1 Binding ELISA Workflow.

Methodology:

Plate Coating: Coat a 96-well ELISA plate with a monoclonal antibody specific for EBOV GP
(e.g., KZ52) overnight at 4°C.[18]

Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 3% BSA in PBS) for
1-2 hours at room temperature.

Virus Capture: Add vesicular stomatitis virus (VSV) particles pseudotyped with EBOV GP to
the wells and incubate for 1-2 hours at room temperature.

GP Cleavage: Wash the plate and add thermolysin (e.g., 250 pug/ml) to cleave the GP on the
captured viral particles. Incubate for a defined period, then inactivate the thermolysin.[18]

NPC1 Binding: Add serial dilutions of purified, Flag-tagged soluble NPC1 domain C to the
wells and incubate for 1 hour at room temperature.

Detection: Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-Flag
antibody. Incubate for 1 hour at room temperature.

Signal Development: Wash the plate and add a suitable HRP substrate. Stop the reaction
and measure the absorbance at the appropriate wavelength.

Co-Immunoprecipitation (Co-IP) of EBOV GPcl and
NPC1

This protocol details a method to assess the interaction between EBOV GPcl and full-length
NPC1 from cell lysates.[14]

Methodology:

o Cell Lysate Preparation: Prepare lysates from cells expressing Flag-tagged human NPC1.

» Bead Preparation: Coat magnetic beads with an anti-GP monoclonal antibody (e.g., KZ52).
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o GP Capture: Incubate the antibody-coated beads with detergent extracts containing either
uncleaved or cleaved VSV-EBOV GP particles.

e Co-IP: Mix the GP-decorated beads with the cell lysates containing NPC1-Flag at a specific
pH (e.g., pH 5.1 to mimic the late endosome) and incubate at 4°C.[14]

e Washing: Retrieve the beads and wash them extensively to remove non-specific binders.

o Elution and Analysis: Elute the bound proteins from the beads and analyze the presence of
NPC1-Flag and GP by Western blotting using anti-Flag and anti-GP antibodies, respectively.

Therapeutic Implications

The essential role of the EBOV-GP-NPC1 interaction in viral entry makes it a prime target for
antiviral drug development.[4][20] Small molecules that inhibit this interaction have shown
efficacy in cell culture models of EBOV infection.[4][21] These inhibitors can act by either
binding to NPC1 and preventing its interaction with GPcl or by targeting the RBS on GPcl itself.
[4] The development of such inhibitors holds significant promise for the treatment of EVD.

Conclusion

The interaction between EBOV-GP and its intracellular receptor NPCL1 is a highly specific and
essential step in the viral life cycle. A detailed understanding of the molecular mechanisms
governing this interaction, from the initial proteolytic priming of GP to the structural details of
the GPcl-NPC1 complex, is crucial for the development of novel antiviral therapies. The
experimental protocols and data presented in this guide provide a solid foundation for
researchers to further investigate this critical viral-host interaction and to explore new avenues
for therapeutic intervention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3343336/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3230319/
https://archive.connect.h1.co/article/13200956/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3230319/
https://pubmed.ncbi.nlm.nih.gov/21866101/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3230319/
https://www.benchchem.com/product/b14762193?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14762193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1. researchgate.net [researchgate.net]
2. journals.asm.org [journals.asm.org]

3. Interaction between TIM-1 and NPC1 Is Important for Cellular Entry of Ebola Virus - PMC
[pmc.ncbi.nlm.nih.gov]

4. Small molecule inhibitors reveal Niemann-Pick C1 is essential for ebolavirus infection -
PMC [pmc.ncbi.nlm.nih.gov]

5. Ebola virus entry requires the cholesterol transporter Niemann-Pick C1 - PMC
[pmc.ncbi.nlm.nih.gov]

6. Ebola Viral Glycoprotein Bound to Its Endosomal Receptor Niemann-Pick C1 - PMC
[pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]
8. journals.asm.org [journals.asm.org]

9. Cathepsin Cleavage Potentiates the Ebola Virus Glycoprotein To Undergo a Subsequent
Fusion-Relevant Conformational Change - PMC [pmc.ncbi.nim.nih.gov]

10. Structural Insights into the Interaction of Filovirus Glycoproteins with the Endosomal
Receptor Niemann-Pick C1: A Computational Study - PMC [pmc.ncbi.nim.nih.gov]

11. primo.pugetsound.edu [primo.pugetsound.edu]
12. journals.asm.org [journals.asm.org]
13. journals.asm.org [journals.asm.org]

14. Ebola virus entry requires the host-programmed recognition of an intracellular receptor -
PMC [pmc.ncbi.nim.nih.gov]

15. researchgate.net [researchgate.net]
16. mdpi.com [mdpi.com]

17. Host-Primed Ebola Virus GP Exposes a Hydrophobic NPC1 Receptor-Binding Pocket,
Revealing a Target for Broadly Neutralizing Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

18. journals.asm.org [journals.asm.org]

19. Identification of potential inhibitors of protein-protein interaction useful to fight against
Ebola and other highly pathogenic viruses - PMC [pmc.ncbi.nim.nih.gov]

20. Small molecule inhibitors reveal N ... | Article | H1 Connect [archive.connect.h1.co]

21. Small molecule inhibitors reveal Niemann-Pick C1 is essential for Ebola virus infection -
PubMed [pubmed.nchbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.researchgate.net/figure/Merging-cryo-EM-and-atomic-resolution-3D-structures-a-The-atomic-resolution-structures_fig2_316056560
https://journals.asm.org/doi/10.1128/mbio.02154-15
https://pmc.ncbi.nlm.nih.gov/articles/PMC4474285/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4474285/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3230319/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3230319/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3175325/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3175325/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111281/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111281/
https://www.researchgate.net/figure/Cleavage-of-Ebola-virus-GP-by-CatB-and-CatL-A-VSV-GP-was-treated-with-no-enzyme-mock_fig2_7207273
https://journals.asm.org/doi/abs/10.1128/jvi.02151-09
https://pmc.ncbi.nlm.nih.gov/articles/PMC3255896/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3255896/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8156010/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8156010/
https://primo.pugetsound.edu/discovery/fulldisplay?docid=cdi_pubmedcentral_primary_oai_pubmedcentral_nih_gov_7111281&context=PC&vid=01ALLIANCE_UPUGS:UPUGS&lang=en&search_scope=Everything&adaptor=Primo%20Central&tab=Everything&query=creator%2Cexact%2C%20Qi%2C%20Jianxun%20%2CAND&facet=creator%2Cexact%2C%20Qi%2C%20Jianxun%20&mode=advanced&offset=0
https://journals.asm.org/doi/10.1128/jvi.01828-15
https://journals.asm.org/doi/10.1128/jvi.02151-09
https://pmc.ncbi.nlm.nih.gov/articles/PMC3343336/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3343336/
https://www.researchgate.net/publication/388628536_Cryo-EM_structure_of_Sudan_ebolavirus_glycoprotein_complexed_with_its_human_endosomal_receptor_NPC1
https://www.mdpi.com/1999-4915/13/5/913
https://pmc.ncbi.nlm.nih.gov/articles/PMC4791852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4791852/
https://journals.asm.org/doi/10.1128/msphere.00007-16
https://pmc.ncbi.nlm.nih.gov/articles/PMC7833471/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7833471/
https://archive.connect.h1.co/article/13200956/
https://pubmed.ncbi.nlm.nih.gov/21866101/
https://pubmed.ncbi.nlm.nih.gov/21866101/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14762193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [EBOV-GP Interaction with Niemann-Pick C1 (NPC1): A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14762193#ebov-gp-interaction-with-niemann-pick-
cl-npcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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